

Propargyl-PEG3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Propargyl-PEG3-amine	
Cat. No.:	B2756466	Get Quote

An In-depth Technical Guide to **Propargyl-PEG3-amine**

Propargyl-PEG3-amine is a bifunctional molecule integral to the fields of bioconjugation, drug discovery, and proteomics. Its structure, featuring a terminal alkyne group and a primary amine connected by a three-unit polyethylene glycol (PEG) spacer, makes it a versatile tool for researchers. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

Propargyl-PEG3-amine is a key reagent in "click chemistry," a method known for its high efficiency and specificity. The molecular details are summarized below.

Property	Value	Source(s)
Molecular Weight	187.24 g/mol	[1][2][3][4]
Molecular Formula	C ₉ H ₁₇ NO ₃	[1][2][3]
CAS Number	932741-19-0	[1][3]
Purity	Typically >95%	[1][3][5]
Appearance	Colorless Liquid	[2]
Solubility	Water, DMSO, DCM, DMF	[2]

Applications in Research and Drug Development

The unique structure of **Propargyl-PEG3-amine** allows for its application in several advanced research areas:

- PROTAC Synthesis: It serves as a flexible linker in the creation of Proteolysis Targeting
 Chimeras (PROTACs).[2][6][7] PROTACs are heterobifunctional molecules that recruit an E3
 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent
 degradation by the proteasome.[1] The PEG linker provides spatial separation between the
 two ligands of the PROTAC, which is crucial for the formation of a stable ternary complex
 between the target protein, the PROTAC, and the E3 ligase.
- Antibody-Drug Conjugate (ADC) Development: In the field of targeted cancer therapy,
 Propargyl-PEG3-amine can be used to link potent cytotoxic drugs to monoclonal antibodies.[5] The alkyne group allows for a stable triazole linkage to an azide-modified antibody or drug via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5]
- Bioconjugation and PEGylation: The amine group can react with various functional groups
 like carboxylic acids and NHS esters, while the alkyne group is available for click chemistry.
 [8][9] This dual reactivity makes it a valuable tool for PEGylating proteins, peptides, and
 other biomolecules, which can improve their solubility, stability, and pharmacokinetic
 properties.[9]

Experimental Protocols

The primary application of **Propargyl-PEG3-amine** involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating **Propargyl-PEG3-amine** to an azide-containing molecule.

Materials:

Propargyl-PEG3-amine

- Azide-containing molecule (e.g., protein, peptide, or small molecule)
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., Sodium Ascorbate)
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Degassed buffer (e.g., phosphate buffer)
- Solvent (e.g., DMSO, DMF, or water)

Procedure:

- Preparation of Reactants:
 - Dissolve the azide-containing molecule and **Propargyl-PEG3-amine** in a suitable solvent. The molar ratio will depend on the specific application.
- Preparation of Catalyst:
 - Prepare a stock solution of CuSO₄ and the chelating ligand. The ligand is crucial for stabilizing the Cu(I) oxidation state and improving reaction efficiency.[4]
- Reaction Initiation:
 - Add the CuSO₄/ligand solution to the mixture of the azide and alkyne.
 - Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[4]
- Reaction Conditions:
 - The reaction is typically carried out at room temperature and can be completed within 1-4 hours.
- · Monitoring and Purification:
 - Monitor the reaction progress using techniques like TLC or LC-MS.

• Once complete, the product can be purified using standard chromatographic methods.

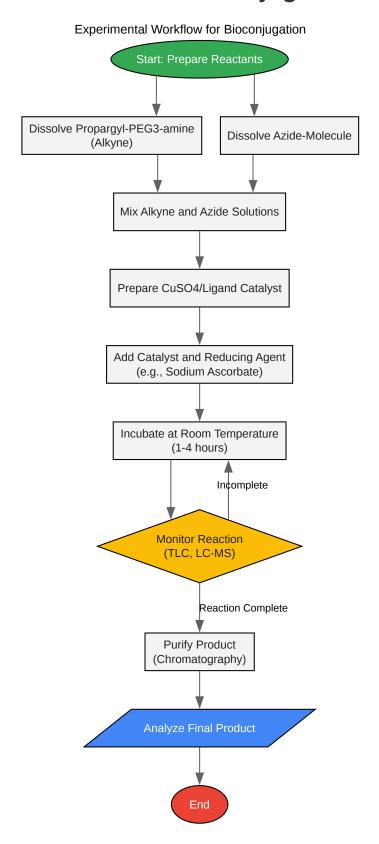
Workflow for PROTAC Synthesis

A common strategy for synthesizing a PROTAC using **Propargyl-PEG3-amine** involves a two-step process:

- Amide Coupling: The amine group of Propargyl-PEG3-amine is reacted with a carboxylic acid on the E3 ligase ligand, forming a stable amide bond.
- Click Chemistry: The alkyne-functionalized intermediate is then conjugated to the azide-modified target protein ligand via a CuAAC reaction.

Visualizations PROTAC Mechanism of Action

Ternary Complex Formation Target Protein PROTAC (with Propargyl-PEG3-amine linker) E3 Ubiquitin Ligase recruits Ubiquitination transfers to recognized by Proteasomal Degradation Proteasome degrades into Degraded Peptides


PROTAC-Mediated Protein Degradation

Click to download full resolution via product page

Caption: PROTAC Mechanism of Action.

Experimental Workflow for Bioconjugation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide—Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. Propargyl-PEG3-amine Immunomart [immunomart.com]
- 8. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Propargyl-PEG3-amine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2756466#propargyl-peg3-amine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com